Regioisomer Differentiation: 4-Position vs. 3-Position Azepane Sulfonyl in CAIX Inhibition
No direct data exists for the 4-(azepan-1-ylsulfonyl) compound. However, in a closely related 3-position regioisomeric series, the most potent CAIX inhibitor (compound 26) achieved an IC50 of 19 nM [1]. This regioisomeric shift from 3- to 4-position on the benzamide ring is a critical determinant of activity that cannot be extrapolated. The 4-position analog may exhibit radically different potency or even target selectivity.
| Evidence Dimension | CAIX Inhibition IC50 |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 3-(azepan-1-ylsulfonyl)-N-aryl benzamide derivative (Compound 26): IC50 = 19 nM |
| Quantified Difference | Unknown |
| Conditions | CAIX enzymatic inhibition assay |
Why This Matters
For researchers targeting CAIX in cancer, the regioisomeric variation necessitates empirical testing of the 4-position compound to avoid false assumptions about potency.
- [1] Khanfar MA et al. Design and synthesis of 3-(azepan-1-ylsulfonyl)- N-aryl benzamide derivatives as potent carbonic anhydrase IX inhibitors with anticancer activities. Z Naturforsch C J Biosci. 2025;80(11-12):763-767. View Source
